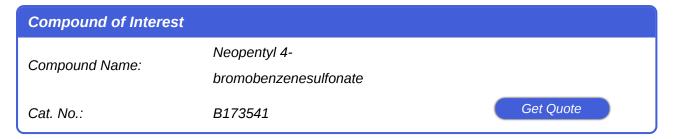


A Comparative Guide to the Analytical Characterization of Neopentyl 4-bromobenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methods used to characterize **Neopentyl 4-bromobenzenesulfonate**, a key intermediate in organic synthesis. For comparative purposes, data for Neopentyl tosylate, a common alternative, is also presented. This document outlines the expected analytical data, detailed experimental protocols, and visual workflows to aid researchers in their characterization efforts.

Comparative Analysis of Analytical Data

The following tables summarize the key analytical data for **Neopentyl 4-bromobenzenesulfonate** and its common alternative, Neopentyl tosylate. The data for **Neopentyl 4-bromobenzenesulfonate** is based on predicted values due to the limited availability of published experimental spectra.

Table 1: General Properties



Property	Neopentyl 4- bromobenzenesulfonate	Neopentyl tosylate
Molecular Formula	C11H15BrO3S	C12H18O3S
Molecular Weight	307.21 g/mol [1]	242.34 g/mol
IUPAC Name	2,2-dimethylpropyl 4-bromobenzenesulfonate[1]	2,2-dimethylpropyl 4- methylbenzenesulfonate

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemic al Shift (ppm)	Multipli city	Integrati on	Assign ment (Neopen tyl 4-bromob enzenes ulfonate)	Chemic al Shift (ppm)	Multipli city	Integrati on	Assign ment (Neopen tyl tosylate)
~7.80	d	2H	Ar-H (ortho to SO ₃)	~7.78	d	2H	Ar-H (ortho to SO ₃)
~7.70	d	2H	Ar-H (ortho to Br)	~7.35	d	2H	Ar-H (ortho to CH ₃)
~3.85	S	2H	-CH ₂ -	~3.80	S	2H	-CH ₂ -
~0.95	S	9H	-C(CH3)3	~2.45	S	3H	Ar-CH₃
~0.90	S	9H	-C(CH ₃)3				

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)



Chemical Shift (ppm)	Assignment (Neopentyl 4- bromobenzenesulf onate)	Chemical Shift (ppm)	Assignment (Neopentyl tosylate)
~135.5	Ar-C (ipso to SO₃)	~145.0	Ar-C (ipso to SO₃)
~132.5	Ar-CH (ortho to Br)	~133.0	Ar-C (ipso to CH₃)
~129.5	Ar-CH (ortho to SO₃)	~130.0	Ar-CH (ortho to CH₃)
~129.0	Ar-C (ipso to Br)	~128.0	Ar-CH (ortho to SO₃)
~78.0	-CH ₂ -	~77.5	-CH ₂ -
~31.5	-C(CH₃)₃	~31.5	-C(CH₃)₃
~26.0	-C(CH₃)₃	~26.0	-C(CH₃)₃
~21.5	Ar-CH₃		

Table 4: Key FTIR Absorption Bands (cm⁻¹)



Wavenumber (cm ⁻¹)	Assignment (Neopentyl 4- bromobenzenesulf onate)	Wavenumber (cm ⁻¹)	Assignment (Neopentyl tosylate)
~3000-2850	C-H stretch (aliphatic)	~3000-2850	C-H stretch (aliphatic)
~1580	C=C stretch (aromatic)	~1600	C=C stretch (aromatic)
~1360	S=O stretch (asymmetric)	~1360	S=O stretch (asymmetric)
~1180	S=O stretch (symmetric)	~1175	S=O stretch (symmetric)
~1090	S-O-C stretch	~1095	S-O-C stretch
~1010	In-plane C-H bend (aromatic)	~1015	In-plane C-H bend (aromatic)
~820	Out-of-plane C-H bend (para- substituted)	~815	Out-of-plane C-H bend (para- substituted)
~560	C-Br stretch		

Table 5: Mass Spectrometry Data (Electron Ionization)



m/z	Proposed Fragment (Neopentyl 4- bromobenzenesulf onate)	m/z	Proposed Fragment (Neopentyl tosylate)
306/308	[M] ⁺	242	[M] ⁺
250/252	[M - C ₄ H ₉] ⁺	185	[M - C4H9] ⁺
237/239	[M - C ₅ H ₁₁] ⁺	172	[M - C5H11]+
221/223	[BrC ₆ H ₄ SO ₂] ⁺	155	[CH ₃ C ₆ H ₄ SO ₂] ⁺
155/157	[BrC ₆ H ₄] ⁺	91	[C ₇ H ₇] ⁺
71	[C5H11]+	71	[C5H11] ⁺
57	[C4H9] ⁺	57	[C4H9] ⁺

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
- ¹H NMR Parameters:
 - Number of scans: 16
 - Relaxation delay: 1.0 s



Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: 16 ppm

¹³C NMR Parameters:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse width: 30°

Acquisition time: 1.0 s

Spectral width: 240 ppm

 Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a universal ATR accessory.
- Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹



- Number of scans: 32
- Data Processing: Process the spectrum using the instrument's software to obtain a transmittance or absorbance spectrum.

Mass Spectrometry (MS)

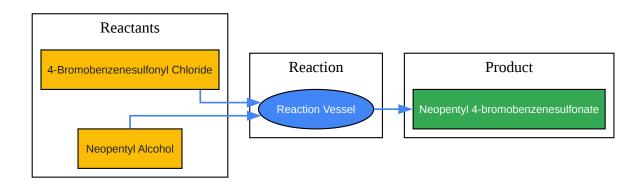
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Protocol:

- Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (for GC-MS).
- Ionization: Utilize Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer.
- Detection: Scan a mass-to-charge (m/z) range of 50-500 amu.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualized Workflows and Relationships

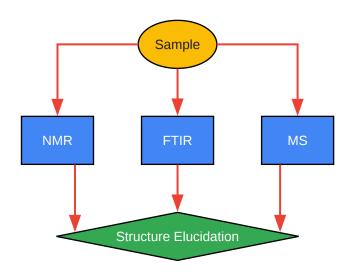
The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the characterization of **Neopentyl 4-bromobenzenesulfonate**.





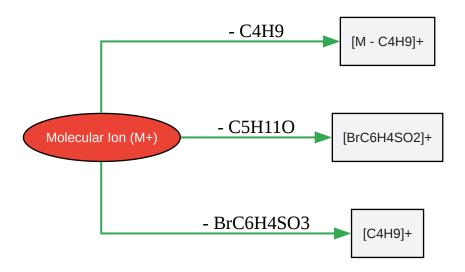
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Caption: Synthesis of Neopentyl 4-bromobenzenesulfonate.



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Caption: Analytical workflow for characterization.



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Caption: Key mass spectral fragmentation pathways.



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References

- 1. Neopentyl 4-bromobenzenesulfonate | C11H15BrO3S | CID 2802228 PubChem [pubchem.ncbi.nlm.nih.gov]
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